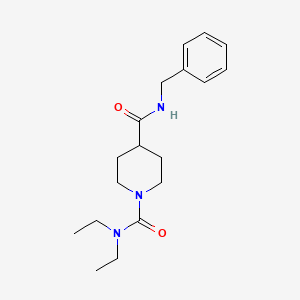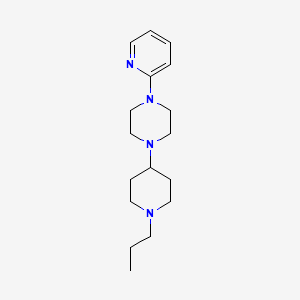![molecular formula C20H18BrNO3 B5401070 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol, also known as BE-3, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol inhibits topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. In neurodegenerative diseases, 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol inhibits oxidative stress and inflammation, which are known to contribute to neuronal damage. In antimicrobial activity, 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol inhibits the growth of bacterial strains by interfering with their metabolic processes.
Biochemical and Physiological Effects
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in neurodegenerative diseases, and antimicrobial activity against certain bacterial strains. However, the exact mechanisms underlying these effects are still under investigation.
実験室実験の利点と制限
One advantage of 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, a limitation of 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
For 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol research include further investigation of its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, the development of more potent and selective derivatives of 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol may lead to improved therapeutic outcomes. Finally, the exploration of novel synthetic routes and modifications of the 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol structure may lead to the discovery of new compounds with even greater potential for scientific research.
合成法
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl bromoacetate, followed by the reaction with 2-amino-4-ethoxyphenol and 8-hydroxyquinoline. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol has been shown to induce cell death in cancer cells through the inhibition of topoisomerase II. In neurodegenerative diseases, 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol has been studied for its potential neuroprotective effects through the inhibition of oxidative stress and inflammation. In antimicrobial activity, 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol has been shown to have inhibitory effects on the growth of certain bacterial strains.
特性
IUPAC Name |
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-3-25-19-11-14(16(21)12-18(19)24-2)8-10-15-9-7-13-5-4-6-17(23)20(13)22-15/h4-12,23H,3H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYWMQPWXNITBU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5400994.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)


![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)
![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)